molecular formula C9H9ClN2O B12825620 (5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol

(5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol

Cat. No.: B12825620
M. Wt: 196.63 g/mol
InChI Key: WKXCRSOFUNZICI-UHFFFAOYSA-N
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Description

(5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 1-methylpyrrolo[3,2-b]pyridine, followed by a formylation reaction to introduce the methanol group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation can be achieved using formaldehyde or paraformaldehyde under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, and purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

(5-chloro-1-methylpyrrolo[3,2-b]pyridin-3-yl)methanol

InChI

InChI=1S/C9H9ClN2O/c1-12-4-6(5-13)9-7(12)2-3-8(10)11-9/h2-4,13H,5H2,1H3

InChI Key

WKXCRSOFUNZICI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=N2)Cl)CO

Origin of Product

United States

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